

Introduction: A Versatile Building Block for Complex Molecule Synthesis

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Compound of Interest

Compound Name: *Methyl 3-amino-5-chloro-2-fluorobenzoate*

CAS No.: 1269421-13-7

Cat. No.: B1468703

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Methyl 3-amino-5-chloro-2-fluorobenzoate is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical science, and materials science. Its unique arrangement of functional groups—a nucleophilic amine, a modifiable ester, and two distinct halogen atoms on an activated benzene ring—provides a rich platform for a diverse array of chemical transformations. This guide serves as a comprehensive resource for professionals, offering detailed protocols and expert insights into the practical application of this valuable synthetic intermediate.

The strategic placement of the amino, chloro, fluoro, and methyl ester groups allows for selective and sequential reactions. The amino group serves as a handle for amide bond formation and diazotization reactions. The chloro and fluoro substituents are amenable to palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (S_NAr) reactions, respectively. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, opening up further avenues for derivatization. This multifunctionality makes **Methyl 3-amino-5-chloro-2-fluorobenzoate** a key component in the synthesis of complex molecular architectures, including novel drug candidates and high-performance materials.^[1]

Table 1: Physicochemical Properties of **Methyl 3-amino-5-chloro-2-fluorobenzoate**

Property	Value
CAS Number	1269421-13-7[2]
Molecular Formula	C ₈ H ₇ ClFNO ₂
Molecular Weight	203.60 g/mol [3]
Appearance	Off-white to light yellow solid
Solubility	Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO)

Core Reactivity and Strategic Applications

The synthetic utility of **Methyl 3-amino-5-chloro-2-fluorobenzoate** stems from the distinct reactivity of its functional groups. Understanding these reactivities is crucial for designing efficient and selective synthetic routes.

- **Amino Group (-NH₂):** As a primary aromatic amine, this group is a potent nucleophile and a versatile functional handle. It readily undergoes acylation to form amides, a cornerstone reaction in the synthesis of active pharmaceutical ingredients (APIs).[4] It can also be transformed into a diazonium salt, an exceptionally versatile intermediate for introducing a wide range of substituents onto the aromatic ring.
- **Halogen Atoms (-F and -Cl):** The presence of two different halogens allows for chemoselective transformations. The fluorine atom, positioned ortho to the amino group and meta to the chloro group, and the chlorine atom, para to the amino group, exhibit different reactivities in key reactions.
 - In Nucleophilic Aromatic Substitution (S_NAr), the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing ester group. The position of substitution is often directed by the ability of the ring to stabilize the intermediate Meisenheimer complex. [5][6][7]
 - In Palladium-Catalyzed Cross-Coupling Reactions, the C-Cl bond is generally more reactive than the C-F bond in oxidative addition to a Pd(0) center, allowing for selective

functionalization at the 5-position. The Suzuki-Miyaura coupling is a prime example of a powerful C-C bond-forming reaction enabled by this reactivity.[8][9][10]

- Methyl Ester (-COOCH₃): This group can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. The resulting acid can then participate in amide coupling reactions, esterifications, or other transformations common to carboxylic acids.

This multi-faceted reactivity profile enables a modular approach to synthesis, where different parts of the molecule can be constructed in a stepwise and controlled manner.

Application Note 1: Amide Bond Formation via N-Acylation

Scientific Rationale: The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery and development.[4] The amino group of **Methyl 3-amino-5-chloro-2-fluorobenzoate** can be readily acylated using a variety of carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) or by using a carboxylic acid in the presence of a coupling agent. This reaction is crucial for elaborating the core structure, often for introducing moieties that can interact with biological targets.

Causality in Protocol Design: The choice of coupling agent is critical for ensuring high yields and minimizing side reactions, particularly racemization if chiral carboxylic acids are used.[4] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress epimerization.[11] The inclusion of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid by the coupling agent. The reaction is performed in an aprotic polar solvent like N,N-Dimethylformamide (DMF) to ensure the solubility of all reactants.

Detailed Protocol 1: HATU-Mediated Amide Coupling

Materials:

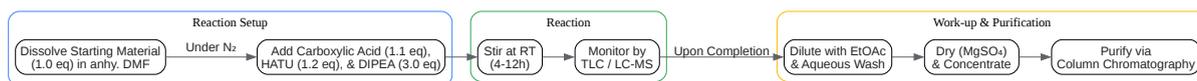
- **Methyl 3-amino-5-chloro-2-fluorobenzoate**
- Carboxylic acid of interest (1.1 equivalents)

- HATU (1.2 equivalents)
- Diisopropylethylamine (DIPEA) (3.0 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (N_2 or Ar), add **Methyl 3-amino-5-chloro-2-fluorobenzoate** (1.0 eq).
- **Dissolution:** Add anhydrous DMF to dissolve the starting material.
- **Addition of Reagents:** Add the carboxylic acid (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
- **Reaction:** Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up:** Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution (2x), water (1x), and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Workflow Visualization:



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Caption: Workflow for HATU-mediated amide bond formation.

Application Note 2: Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[9][10] For **Methyl 3-amino-5-chloro-2-fluorobenzoate**, the C-Cl bond at the 5-position is the preferred site for this transformation over the more robust C-F bond. This allows for the selective introduction of a wide variety of aryl or heteroaryl groups.

Causality in Protocol Design: The success of a Suzuki coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.[8]

- **Catalyst/Ligand:** A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[10] Ligands like SPhos or XPhos are effective for coupling aryl chlorides.
- **Base:** A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8][10] An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used.
- **Solvent:** The reaction is typically run in a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water. Water is often necessary for the base to function effectively and

can accelerate the reaction. The system must be rigorously deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.

Detailed Protocol 2: Suzuki-Miyaura Coupling of the Aryl Chloride

Materials:

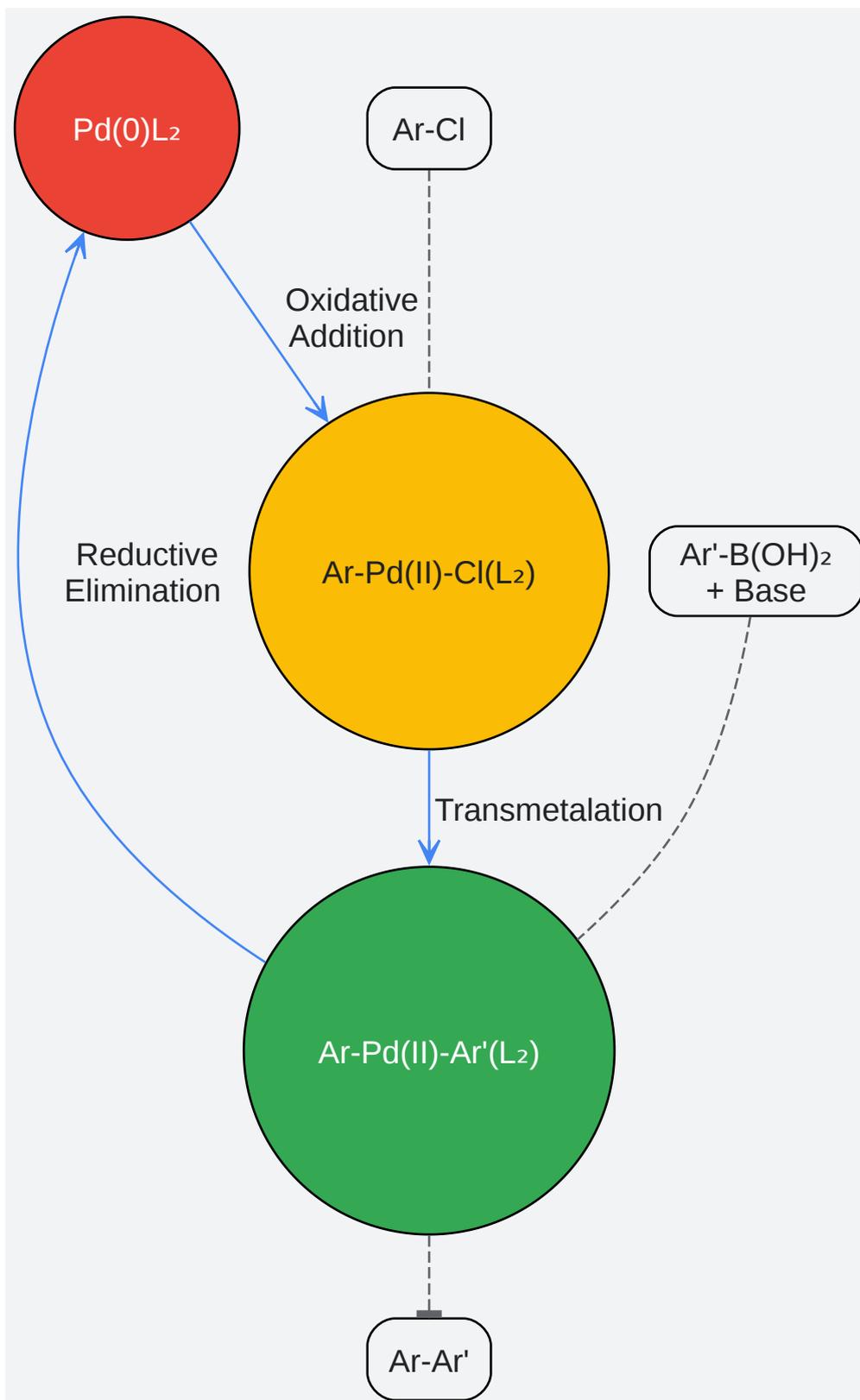
- **Methyl 3-amino-5-chloro-2-fluorobenzoate**
- Arylboronic acid (1.2-1.5 equivalents)
- Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
- SPhos (4-10 mol%)
- Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)
- 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
- Schlenk flask or sealed reaction vial, magnetic stirrer, nitrogen/argon line

Procedure:

- **Reaction Setup:** To a Schlenk flask, add **Methyl 3-amino-5-chloro-2-fluorobenzoate** (1.0 eq), the arylboronic acid (1.5 eq), K₂CO₃ (2.5 eq), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).
- **Inert Atmosphere:** Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.
- **Reaction:** Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

- Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Catalytic Cycle Visualization:



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application Note 3: Nucleophilic Aromatic Substitution (SNAr)

Scientific Rationale: The SNAr reaction is a powerful method for forming bonds between an aromatic ring and a nucleophile, displacing a leaving group (typically a halide).[5] For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[6][7] In **Methyl 3-amino-5-chloro-2-fluorobenzoate**, the methyl ester acts as an EWG. While the C-F bond is stronger than the C-Cl bond, fluorine is a better leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. Therefore, under appropriate conditions, a strong nucleophile can displace the fluorine atom at the 2-position.

Causality in Protocol Design: The reaction is typically performed in a polar aprotic solvent, such as DMSO or DMF, which can solvate the cation of the nucleophilic salt while leaving the anion highly reactive. High temperatures are often required to overcome the activation energy of the reaction. The choice of nucleophile is critical; strong nucleophiles like alkoxides, thiolates, or secondary amines are commonly used.

Detailed Protocol 3: SNAr with a Nucleophile

Materials:

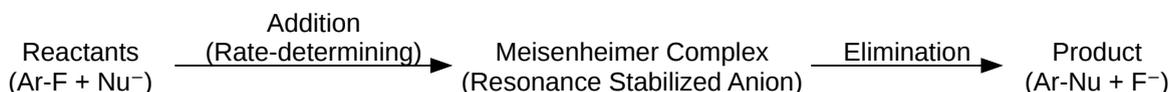
- **Methyl 3-amino-5-chloro-2-fluorobenzoate**
- Nucleophile (e.g., Sodium methoxide, 1.5-2.0 equivalents)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sealed reaction vial, magnetic stirrer

Procedure:

- Reaction Setup: In a dry, sealed reaction vial, dissolve **Methyl 3-amino-5-chloro-2-fluorobenzoate** (1.0 eq) in anhydrous DMSO.
- Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 eq) to the solution.

- Reaction: Seal the vial tightly and heat the mixture to 100-140 °C. Stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.
- Work-up: Cool the reaction to room temperature. Carefully pour the reaction mixture into ice-water.
- Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
- Washing: Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMSO and salts.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude material by flash column chromatography on silica gel to isolate the substituted product.

Mechanism Visualization:



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Caption: Two-step addition-elimination mechanism of SNAr.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Methyl 3-amino-5-chloro-2-fluorobenzoate**.

- Hazard Identification: The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.^{[12][13]}
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.^[14] Work in a well-ventilated

area or a chemical fume hood.

- First Aid Measures:
 - In case of skin contact: Wash off with soap and plenty of water.[14]
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[14]
 - If inhaled: Move the person into fresh air.[14]
 - If swallowed: Rinse mouth with water. Do not induce vomiting.[14] In all cases of exposure, consult a physician.[14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[14]

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